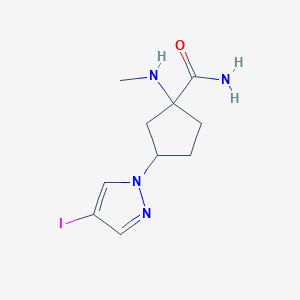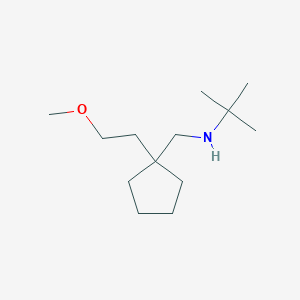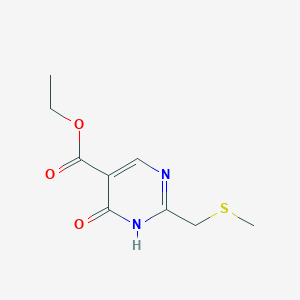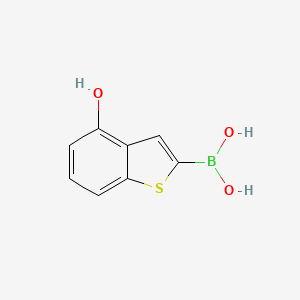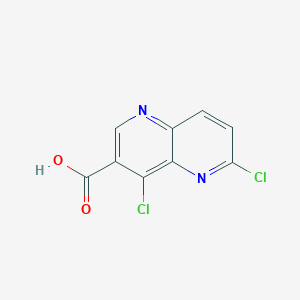
4,6-Dichloro-1,5-naphthyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-1,5-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a carboxylic acid group at position 3 on the naphthyridine ring The naphthyridine ring itself is a fused bicyclic structure consisting of two pyridine rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-1,5-naphthyridine-3-carboxylic acid typically involves the cyclization of substituted 3-aminopyridine compounds. One common method is the Skraup reaction, which uses glycerol and various catalysts such as iodine, sodium nitrite, potassium iodate, manganese dioxide, or potassium permanganate . Another approach involves the hydrolysis of 1,5-naphthyridine-3-carboxylates to yield the corresponding carboxylic acid derivatives .
Industrial Production Methods: Industrial production methods for this compound often involve multistep synthesis processes, including nucleophilic substitution reactions, acid/base-catalyzed reactions, and cyclization reactions. These methods are optimized for large-scale production to ensure high yield and purity .
化学反应分析
Types of Reactions: 4,6-Dichloro-1,5-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the naphthyridine ring.
Substitution: The chlorine atoms at positions 4 and 6 can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products: The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological activities and chemical properties .
科学研究应用
4,6-Dichloro-1,5-naphthyridine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It finds applications in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4,6-Dichloro-1,5-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with DNA synthesis or protein function, thereby exhibiting its antiproliferative or antibacterial properties .
相似化合物的比较
1,5-Naphthyridine-3-carboxylic acid: This compound shares the same core structure but lacks the chlorine substitutions at positions 4 and 6.
Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate: This ester derivative is similar but has an ethyl group instead of a carboxylic acid group.
Uniqueness: 4,6-Dichloro-1,5-naphthyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity and potential biological activities compared to its unsubstituted counterparts .
属性
分子式 |
C9H4Cl2N2O2 |
|---|---|
分子量 |
243.04 g/mol |
IUPAC 名称 |
4,6-dichloro-1,5-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H4Cl2N2O2/c10-6-2-1-5-8(13-6)7(11)4(3-12-5)9(14)15/h1-3H,(H,14,15) |
InChI 键 |
MOLWPOZEYHUGGF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC2=C(C(=CN=C21)C(=O)O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


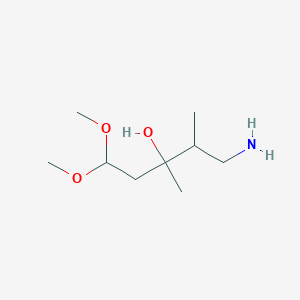
![methyl[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B13478298.png)
![2-{Bicyclo[1.1.1]pentan-1-ylsulfanyl}pyrimidine](/img/structure/B13478302.png)
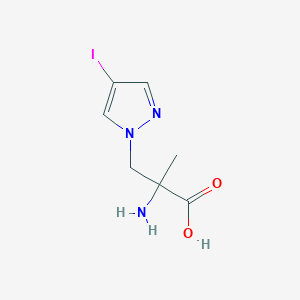
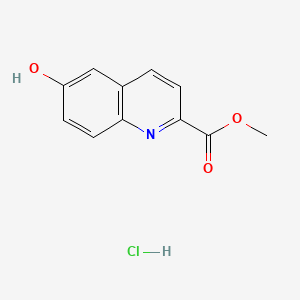
![methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B13478311.png)
![3-(Pyrrolidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride](/img/structure/B13478312.png)
![rel-(2R)-2-[(2-hydroxyethyl)amino]-2-phenylcyclohexan-1-one hydrochloride](/img/structure/B13478317.png)
![N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B13478329.png)
![1-[3-(aminomethyl)phenyl]-N-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B13478335.png)
